molecular formula C17H16ClN3O2 B14955578 Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate

Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B14955578
M. Wt: 329.8 g/mol
InChI Key: DASXPXOCKFYOCR-UHFFFAOYSA-N
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Description

Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-chlorophenyl and 6-methyl groups in the structure enhances its chemical properties and biological activity.

Preparation Methods

The synthesis of Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent condensation reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications. The presence of the 4-chlorophenyl and 6-methyl groups in this compound makes it unique and potentially more effective in certain applications.

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

ethyl N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C17H16ClN3O2/c1-3-23-17(22)20-16-15(12-5-7-13(18)8-6-12)19-14-9-4-11(2)10-21(14)16/h4-10H,3H2,1-2H3,(H,20,22)

InChI Key

DASXPXOCKFYOCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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